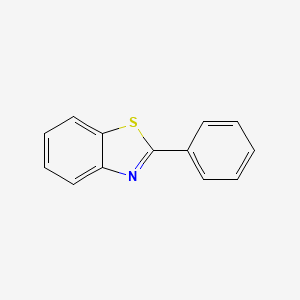

2-Phenylbenzothiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2034. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHOUXSGHYZCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236946 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey solid; [Acros Organics MSDS] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000484 [mmHg] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

883-93-2 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO573G4BGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylbenzothiazole

CAS Number: 883-93-2

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Phenylbenzothiazole, a heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a stable, aromatic compound. Its core structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a phenyl group attached at the 2-position of the thiazole.

Physicochemical and Pharmacokinetic Data

The key physicochemical and pharmacokinetic properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| CAS Number | 883-93-2 |

| Molecular Formula | C₁₃H₉NS |

| Molecular Weight | 211.28 g/mol |

| Appearance | White to light yellow or light orange powder/crystal[1] |

| Melting Point | 111-113 °C[2] |

| Boiling Point | 371 °C[2] |

| Solubility | Water: Insoluble[2][3]Ethanol: 15.66 g/LMethanol: 8.22 g/LIsopropanol: 9.01 g/LAcetonitrile: Slightly soluble[2]DMSO: Slightly soluble[2] |

| LogP (Octanol-Water) | 4.3 |

| Vapor Pressure | 5.84 x 10⁻⁵ mmHg at 25°C[4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the evaluation of its biological activity are essential for reproducible research. The following sections provide step-by-step protocols for a common synthesis method and a standard in vitro assay.

Synthesis of this compound from 2-Aminothiophenol (B119425) and Benzaldehyde (B42025)

This protocol describes a common and efficient method for the synthesis of this compound via the condensation and subsequent oxidation of 2-aminothiophenol and benzaldehyde.[1][5][6][7]

Materials:

-

2-Aminothiophenol

-

Benzaldehyde

-

Ethanol

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Slowly add a mixture of hydrogen peroxide (6 equivalents) and hydrochloric acid (3 equivalents) to the reaction mixture at room temperature.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 45-60 minutes.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted for screening the anticancer effects of this compound on a cancer cell line.[4][8][9][10]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[4]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[4]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant attention for their potent anticancer properties. The primary mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Tyrosine Kinase Signaling

This compound has been identified as an inhibitor of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and tumor progression.

EGFR Signaling Pathway: EGFR activation triggers two major downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12][13][14][15] Both pathways converge on the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can block these downstream signals, leading to cell cycle arrest and apoptosis.

Caption: EGFR Signaling Pathway Inhibition by this compound.

VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17][18] Upon activation by its ligand VEGF, VEGFR-2 initiates downstream signaling through pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[11][19] These pathways promote the proliferation, migration, and survival of endothelial cells. Inhibition of VEGFR-2 by this compound can disrupt these processes, thereby inhibiting tumor angiogenesis.

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.

Induction of Apoptosis

In addition to inhibiting pro-proliferative signaling, this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[20][21][22] The primary mechanism is through the intrinsic or mitochondrial pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[20][21]

Experimental Workflow

The development and evaluation of this compound as a potential therapeutic agent follows a logical workflow from chemical synthesis to biological characterization.

Caption: General Experimental Workflow for this compound.

This guide provides a foundational understanding of this compound, from its basic properties to its complex biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for researchers working with this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113979966B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

- 19. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Mechanisms of 2-Phenylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-phenylbenzothiazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. We delve into the core mechanistic principles, present detailed experimental protocols, offer a comparative analysis of the methodologies, and provide a future outlook on the synthesis of this important compound.

Core Synthetic Strategies: An Overview

The synthesis of the this compound core is primarily achieved through three main strategies: the condensation of 2-aminothiophenol (B119425) with benzaldehyde (B42025) derivatives, the Jacobson synthesis via oxidative cyclization of thiobenzanilides, and a route starting from 2,2'-diaminodiphenyl disulfide. Each method offers distinct advantages and is suited to different laboratory and industrial contexts.

Condensation of 2-Aminothiophenol with Benzaldehyde

The most prevalent and versatile method for synthesizing this compound is the condensation reaction between 2-aminothiophenol and benzaldehyde.[1] This reaction proceeds through the initial formation of a Schiff base (benzathiazoline) intermediate, which subsequently undergoes oxidative cyclization to yield the aromatic this compound.[1][2] A variety of catalysts and oxidizing agents can be employed to promote this transformation, often under mild conditions.[2][3]

The general mechanism involves three key stages: a) Formation of an imine thiophenol (a Schiff base).[2] b) Cyclization to a benzothiazolidine intermediate.[2] c) Oxidation to the final this compound product.[2]

The choice of catalyst and oxidant significantly impacts reaction times and yields, with options ranging from molecular iodine to various metal catalysts and even green, solvent-free conditions.[2][3]

Caption: Condensation pathway for this compound synthesis.

Jacobson Synthesis

The Jacobson synthesis is a classic method for preparing benzothiazoles, which involves the oxidative cyclization of a thiobenzanilide (B1581041) precursor.[1] This reaction is typically carried out using potassium ferricyanide (B76249) in a basic medium, such as sodium hydroxide.[4] The mechanism is believed to proceed through a radical pathway, where the thiobenzanilide is oxidized to form a radical intermediate that then undergoes intramolecular cyclization onto the aromatic ring to form the benzothiazole.[4]

References

Spectroscopic Profile of 2-Phenylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Phenylbenzothiazole. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the structural elucidation, identification, and purity assessment of this compound, which is a valuable scaffold in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the benzothiazole (B30560) and phenyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.10-8.07 | m | - |

| H-2', H-6' | 8.10-8.07 | m | - |

| H-7 | 7.89 | d | 8.0 |

| H-5 | 7.57-7.46 | m | - |

| H-3', H-4', H-5' | 7.57-7.46 | m | - |

| H-6 | 7.37 | t | 8.0 |

Note: The assignments are based on typical chemical shift values and coupling patterns. The multiplet (m) from 8.10-8.07 ppm integrates to three protons, corresponding to H-4 and the ortho protons of the phenyl ring (H-2' and H-6'). The multiplet from 7.57-7.46 ppm corresponds to the remaining four aromatic protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 168.05 |

| C-7a | 154.14 |

| C-3a | 135.05 |

| C-1' | 133.61 |

| C-4' | 130.95 |

| C-2', C-6' | 129.00 |

| C-3', C-5' | 127.60 |

| C-5 | 126.30 |

| C-6 | 125.17 |

| C-4 | 123.23 |

| C-7 | 121.60 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1640-1615 | C=N stretch | Thiazole ring |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1470-1430 | C=C stretch | Benzothiazole ring |

| 770-730 | C-H out-of-plane bend | Aromatic (ortho-disubstituted) |

| 700-680 | C-S stretch | Thiazole ring |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 211 | 100 | [M]⁺ (Molecular Ion) |

| 208 | 26.6 | [M-H-S]⁺ |

| 108 | - | [C₇H₄S]⁺ |

| 69 | 16.1 | [C₄H₃N]⁺ |

Note: The relative intensity for the fragment at m/z 108 was not explicitly stated in the source but is a commonly observed fragment.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: Place the prepared sample (ATR or KBr pellet) in the instrument's sample compartment.

-

Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For GC-MS, the sample is vaporized and then ionized.

-

Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Crystal Structure of 2-Phenylbenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-phenylbenzothiazole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of these molecules is crucial for elucidating structure-activity relationships, designing novel therapeutic agents, and developing advanced materials. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes fundamental structural aspects and experimental workflows.

Core Molecular Structure and Intermolecular Interactions

The this compound scaffold consists of a phenyl ring attached to a benzothiazole (B30560) moiety at the 2-position. The benzothiazole unit is a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring. The overall geometry and electronic properties of these derivatives are influenced by the nature and position of substituents on both the phenyl and benzothiazole rings.

The crystal packing of these derivatives is governed by a variety of intermolecular interactions, including:

-

π-π Stacking: The planar aromatic rings of the benzothiazole and phenyl groups frequently engage in π-π stacking interactions, which play a significant role in the stability of the crystal lattice.

-

Hydrogen Bonding: Substituents such as hydroxyl (-OH) and amino (-NH2) groups can act as hydrogen bond donors, forming intermolecular hydrogen bonds with acceptor atoms like nitrogen and oxygen. These interactions are critical in defining the supramolecular architecture.[1]

-

Halogen Bonding: Halogenated derivatives can exhibit halogen bonding, where a halogen atom acts as an electrophilic species interacting with a nucleophile.

-

Van der Waals Forces: These non-specific interactions also contribute to the overall packing efficiency and stability of the crystal structure.

The interplay of these forces determines the final crystal packing, which can influence physical properties such as melting point, solubility, and bioavailability.

Quantitative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of this compound derivatives, providing a basis for comparative structural analysis.

Table 1: Unit Cell Parameters of Selected this compound Derivatives

| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | Ref. |

| 2-(4-Chlorophenyl)benzothiazole | C₁₃H₈ClNS | Monoclinic | P2₁/c | 11.0497(5) | 14.1040(6) | 7.1466(3) | 90 | 98.556(4) | 90 | 1101.37(8) | 4 | [2] |

| 2-Amino-6-chlorobenzothiazole | C₇H₅ClN₂S | Orthorhombic | Pbca | 7.371(2) | 12.015(4) | 17.200(6) | 90 | 90 | 90 | 1523.5(9) | 8 | [2] |

| 2-(4-Hydroxyphenyl)benzothiazole | C₁₃H₉NOS | Orthorhombic | Pbca | 13.188(2) | 7.722(1) | 21.178(3) | 90 | 90 | 90 | 2156.7(6) | 8 | [3] |

| 2-(2,5-Dimethoxyphenyl)benzo[d]thiazole | C₁₅H₁₃NO₂S | Monoclinic | P2₁/c | 11.4585(2) | 8.3510(2) | 14.1206(3) | 90 | 98.818(2) | 90 | 1337.28(5) | 4 | [4][5] |

| 2-(4-Aminophenyl)benzothiazole | C₁₃H₁₀N₂S | Monoclinic | P2₁/c | 12.168(3) | 5.869(1) | 15.612(3) | 90 | 111.72(1) | 90 | 1034.5(4) | 4 | [6][7] |

Table 2: Selected Bond Lengths and Torsion Angles of 2-(4-Hydroxyphenyl)benzothiazole

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| S1-C7 | 1.751(3) | |

| S1-C8 | 1.740(3) | |

| N1-C7 | 1.295(4) | |

| N1-C13 | 1.396(4) | |

| C7-C14 | 1.478(4) | |

| Torsion Angles (°) | ||

| C8-S1-C7-N1 | -0.1(2) | |

| C8-S1-C7-C14 | 179.4(2) | |

| C13-N1-C7-S1 | 0.2(3) | |

| C13-N1-C7-C14 | -179.3(3) | |

| Dihedral Angle (°) | Benzothiazole plane - Phenyl ring plane | 18.49(6) |

| Data derived from the crystallographic information file for 2-(4-Hydroxyphenyl)benzothiazole.[3] |

Experimental Protocols for Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves a series of precise steps.[8]

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step.[9] Common methods for the crystallization of this compound derivatives include:

-

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, dichloromethane, or their mixtures with hexane) is allowed to evaporate slowly at room temperature. The flask is often covered with a perforated film to control the rate of evaporation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.[9]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[9]

The choice of solvent is crucial and often determined empirically. Purity of the compound is paramount for successful crystallization.

Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms and protect it from X-ray damage.

The data collection is performed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded as a series of images.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This step solves the "phase problem" inherent in X-ray crystallography.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and procedural aspects.

Caption: Molecular structure and key interactions of this compound.

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

This guide has provided a comprehensive overview of the crystal structure of this compound derivatives, targeting professionals in research and drug development. The presented quantitative data, detailed experimental protocols, and visualizations offer a foundational understanding of the structural characteristics of this important class of compounds. A thorough grasp of their three-dimensional nature is indispensable for the rational design of new molecules with desired biological activities and material properties. The methodologies and data presented herein serve as a valuable resource for further investigation into the rich structural chemistry of this compound derivatives.

References

- 1. iucr2017.org [iucr2017.org]

- 2. benchchem.com [benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-(4-Aminophenyl)benzothiazole | C13H10N2S | CID 234475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (PDF) 2-(4-Aminophenyl)-1,3-Benzothiazole - Acta [research.amanote.com]

- 8. benchchem.com [benchchem.com]

- 9. unifr.ch [unifr.ch]

A Technical Guide to the Photophysical Properties of 2-Phenylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 2-Phenylbenzothiazole (PBT), a heterocyclic aromatic compound of significant interest in various scientific domains, including materials science and biomedical research. PBT and its derivatives are recognized for their unique fluorescent properties, which are being leveraged for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes for biological imaging.[1]

Core Photophysical Properties

This compound is a fluorophore, meaning it can absorb light at a specific wavelength and emit light at a longer wavelength. This process is governed by its electronic structure and the surrounding environment. The key photophysical parameters that define its behavior are the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.

While extensive research has been conducted on a wide array of this compound derivatives, data for the parent compound is presented below. It is important to note that substitutions on the phenyl or benzothiazole (B30560) rings can significantly alter these properties.

Table 1: Summary of Photophysical Properties of this compound

| Property | Value | Solvent |

| Absorption Maximum (λabs) | ~320 - 330 nm | Various organic solvents |

| Emission Maximum (λem) | ~380 - 450 nm | Various organic solvents |

| Fluorescence Quantum Yield (ΦF) | Varies significantly with substitution and environment | - |

| Excited-State Lifetime (τ) | Typically in the nanosecond range for fluorescence | - |

Note: The exact values can vary depending on the solvent and experimental conditions. Data is compiled from multiple sources which primarily focus on derivatives.[2][3][4]

Experimental Protocols

The characterization of the photophysical properties of this compound and its derivatives relies on standard spectroscopic techniques. Below are detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[5] The comparative method, which involves using a well-characterized standard with a known quantum yield, is a widely used and reliable technique.[6][7][8]

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

Spectroscopic grade solvents

-

This compound sample

-

Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The integrated fluorescence intensity (the area under the emission curve) is then determined for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. A linear relationship should be observed.

-

Calculate the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

where:

-

ΦF,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.[8]

-

Measurement of Excited-State Lifetime (Time-Resolved Fluorescence Spectroscopy)

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This is often measured using Time-Correlated Single Photon Counting (TCSPC).[2][9][10]

Equipment:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder and optics

-

Monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube)

-

TCSPC electronics

Procedure:

-

A short pulse of light from the source excites the this compound sample.

-

The emitted photons are collected and directed through a monochromator to select the desired emission wavelength.

-

The detector registers the arrival of single photons.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the emitted photon.

-

This process is repeated for a large number of excitation pulses, and a histogram of the number of photons detected versus time is built up.

-

The resulting decay curve is then fitted to an exponential function to determine the excited-state lifetime.

Key Photophysical Mechanisms and Applications

The unique photophysical properties of this compound derivatives make them valuable tools in biomedical research, particularly in the study of neurodegenerative diseases and as fluorescent probes.

Binding to Amyloid-β Aggregates

Derivatives of this compound have been extensively developed as fluorescent probes for the detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[1][5][6][7][11][12][13] The binding of these probes to the hydrophobic pockets of Aβ fibrils restricts their molecular rotation, leading to a significant increase in their fluorescence quantum yield.[1][14] This "turn-on" fluorescence response allows for the sensitive and specific imaging of Aβ aggregates.

Excited-State Intramolecular Proton Transfer (ESIPT)

Certain hydroxylated derivatives of this compound, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[8][9][10][15][16][17][18] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto-tautomer. This tautomer has a different electronic structure and emits fluorescence at a significantly longer wavelength (a large Stokes shift) compared to the initial enol form. This process occurs on an ultrafast timescale.[8]

Conclusion

This compound and its derivatives represent a versatile class of fluorophores with tunable photophysical properties. Their utility in materials science and as fluorescent probes for biological systems, particularly in the context of neurodegenerative diseases, continues to be an active area of research. Understanding their core photophysical properties and the experimental methods used for their characterization is crucial for the rational design of new and improved molecules for a wide range of applications.

References

- 1. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.unamur.be [researchportal.unamur.be]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Phenylbenzothiazolyl iridium complexes as inhibitors and probes of amyloid β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and β-amyloid binding properties of rhenium 2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excited-State Dynamics of 2-(2'-Hydroxyphenyl)benzothiazole: Ultrafast Proton Transfer and Internal Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uncovering the dependence of ESIPT behaviors and fluorescence properties of two new benzothiazole-based fluorophores on solvent polarity: A TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Solubility of 2-Phenylbenzothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenylbenzothiazole in a range of common organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this compound, which is crucial for applications in synthesis, purification, formulation, and analytical method development.

Core Concepts: Solubility of this compound

This compound is a heterocyclic aromatic compound with a molecular formula of C13H9NS.[1][2][3][4] Its structure, consisting of a fused benzene (B151609) and thiazole (B1198619) ring system with a phenyl substituent at the 2-position, renders it largely non-polar. This inherent low polarity is a key determinant of its solubility profile, generally favoring dissolution in organic solvents over aqueous media. In fact, its water solubility is reported to be negligible.[5] The principle of "like dissolves like" is paramount in predicting its solubility; solvents with similar polarity and structural features are more likely to be effective. For instance, aromatic solvents can engage in favorable π-π stacking interactions with the aromatic rings of this compound, enhancing solubility.[6]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is essential for selecting appropriate solvents for different applications, from reaction media to crystallization and formulation.

| Solvent | Solvent Class | Solubility (g/L) at 25°C[5] |

| Tetrahydrofuran (THF) | Ether | 261.14 |

| N,N-Dimethylformamide (DMF) | Amide | 159.16 |

| Dichloromethane | Halogenated | 124.21 |

| Chloroform | Halogenated | 111.65 |

| 1,4-Dioxane | Ether | 107.08 |

| N-Methyl-2-pyrrolidone (NMP) | Amide | 106.74 |

| 2-Butanone | Ketone | 84.05 |

| Acetone | Ketone | 68.36 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 63.94 |

| n-Butyl acetate | Ester | 54.15 |

| Toluene | Aromatic Hydrocarbon | 52.45 |

| Methyl acetate | Ester | 51.57 |

| Ethyl acetate | Ester | 49.88 |

| n-Propyl acetate | Ester | 46.93 |

| n-Octanol | Alcohol | 21.62 |

| n-Pentanol | Alcohol | 19.32 |

| Acetic acid | Carboxylic Acid | 17.92 |

| n-Butanol | Alcohol | 17.09 |

| Ethanol | Alcohol | 15.66 |

| sec-Butanol | Alcohol | 15.04 |

| n-Propanol | Alcohol | 14.76 |

| Acetonitrile | Nitrile | 13.12 |

| Isobutanol | Alcohol | 11.67 |

| Isopropanol | Alcohol | 9.01 |

| Methanol | Alcohol | 8.22 |

| Cyclohexane | Aliphatic Hydrocarbon | 3.86 |

| Ethylene glycol | Diol | 2.68 |

| n-Hexane | Aliphatic Hydrocarbon | 2.52 |

| Water | Aqueous | 0.0 |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[7] This protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Small vials with screw caps

-

Spatula

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: To each vial, add a precise volume of the desired organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the suspension through a chemically inert syringe filter.[7]

-

Sample Preparation for Analysis: Carefully take a known volume of the clear, saturated supernatant. Accurately dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

-

Calculation: Based on the measured concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application involving this compound is a multi-faceted process. The following diagram illustrates a logical workflow for this decision-making process.

References

The Multifaceted Therapeutic Potential of 2-Phenylbenzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. Particular emphasis is placed on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, with detailed experimental protocols and quantitative data to support further research and development in this promising area.

Core Synthetic Strategies

The synthesis of this compound derivatives is most commonly achieved through the condensation of an o-aminothiophenol with a benzoic acid derivative. One of the classical and widely used methods is the Jacobson synthesis, which involves the cyclization of thiobenzanilides.[1] Alternative approaches include the reaction of o-aminothiophenol with benzaldehydes, benzoyl chlorides, or benzyl (B1604629) alcohols.[2][3] More contemporary methods also utilize transition metal-catalyzed cross-coupling reactions to form the this compound core.[3]

A general synthetic scheme involves the reaction of a substituted 2-aminothiophenol (B119425) with a substituted benzoic acid in the presence of a condensing agent such as polyphosphoric acid (PPA) or under microwave irradiation. For instance, a mixture of the reactants can be heated, and the resulting product purified by recrystallization.[4]

Anticancer Activity

This compound derivatives have garnered significant attention for their potent anticancer activities across a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and NF-κB pathways.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.

| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | 9 x 10⁻³ | [5] |

| 2 | 2-(3-fluorophenyl)-6-aminobenzothiazole | HEP-2 (Laryngeal) | Moderate | [5] |

| 3 | 2-(4-fluorophenyl)-6-aminobenzothiazole | MCF-7 (Breast) | Moderate | [5] |

| 4a | 2-((6-nitrobenzothiazol-2-yl)amino)-5-(4-fluorobenzylidene)thiazolidin-4-one | HCT-116 (Colon) | 5.61 | [6] |

| 4a | 2-((6-nitrobenzothiazol-2-yl)amino)-5-(4-fluorobenzylidene)thiazolidin-4-one | HEPG-2 (Liver) | 7.92 | [6] |

| 4a | 2-((6-nitrobenzothiazol-2-yl)amino)-5-(4-fluorobenzylidene)thiazolidin-4-one | MCF-7 (Breast) | 3.84 | [6] |

| 4e | 2-((6-nitrobenzothiazol-2-yl)amino)-5-(4-(dimethylamino)benzylidene)thiazolidin-4-one | MCF-7 (Breast) | 6.11 | [6] |

| 8a | 5-cyano-6-((6-nitrobenzothiazol-2-yl)amino)-2-thioxo-1,2-dihydropyrimidin-4(3H)-one | MCF-7 (Breast) | 10.86 | [6] |

| 4d | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide | AsPC-1 (Pancreatic) | 7.66 | [7] |

| 4d | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide | BxPC-3 (Pancreatic) | 3.99 | [7] |

| 4d | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide | Capan-2 (Pancreatic) | 8.97 | [7] |

| 4d | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide | PTJ64i (Paraganglioma) | 6.79 | [7] |

| 4d | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide | PTJ86i (Paraganglioma) | 12.39 | [7] |

| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(naphthalen-1-yl)-2-phenylacetamide | AsPC-1 (Pancreatic) | 8.49 | [7] |

| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(naphthalen-1-yl)-2-phenylacetamide | BxPC-3 (Pancreatic) | 9.81 | [7] |

| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(naphthalen-1-yl)-2-phenylacetamide | Capan-2 (Pancreatic) | 13.33 | [7] |

| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(naphthalen-1-yl)-2-phenylacetamide | PTJ64i (Paraganglioma) | 7.84 | [7] |

| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(naphthalen-1-yl)-2-phenylacetamide | PTJ86i (Paraganglioma) | 19.92 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10] Incubate the plates for an additional 4 hours at 37°C.[9][10]

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound derivatives have been shown to inhibit EGFR signaling, thereby exerting their anticancer effects.

Caption: EGFR Signaling Pathway Inhibition by this compound Derivatives.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12] In many cancers, the NF-κB pathway is constitutively active, which promotes cancer cell proliferation, survival, and metastasis. This compound derivatives have been shown to inhibit the NF-κB signaling pathway.

Caption: NF-κB Signaling Pathway Inhibition by this compound Derivatives.

Antimicrobial Activity

Certain this compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Substitution | Microorganism | MIC (µg/mL) | Reference |

| 8a | Thiazolidin-4-one derivative with 4-nitro group | Pseudomonas aeruginosa | 0.09-0.18 (mg/mL) | [13] |

| 8b | Thiazolidin-4-one derivative with 4-methoxy group | Pseudomonas aeruginosa | 0.09-0.18 (mg/mL) | [13] |

| 8c | Thiazolidin-4-one derivative with 4-nitro group | Escherichia coli | 0.09-0.18 (mg/mL) | [13] |

| 8d | Thiazolidin-4-one derivative with 4-methoxy group | Escherichia coli | 0.09-0.18 (mg/mL) | [13] |

| 25a | 2-Arylbenzothiazole analog | Enterococcus faecalis | ~1 µM | [13] |

| 25b | 2-Arylbenzothiazole analog | Enterococcus faecalis | ~1 µM | [13] |

| 25c | 2-Arylbenzothiazole analog | Enterococcus faecalis | ~1 µM | [13] |

| 25a | 2-Arylbenzothiazole analog | Klebsiella pneumoniae | 2.03 µM | [13] |

| 25b | 2-Arylbenzothiazole analog | Klebsiella pneumoniae | 1.04 µM | [13] |

| 25c | 2-Arylbenzothiazole analog | Klebsiella pneumoniae | 1.04 µM | [13] |

| 83a | Phenyl urea (B33335) clubbed benzothiazole (B30560) analog | Enterococcus faecalis | 8 | [13] |

| 83b | Phenyl urea clubbed benzothiazole analog | Staphylococcus aureus | 8 | [13] |

| 83c | Phenyl urea clubbed benzothiazole analog | Staphylococcus aureus | 8 | [13] |

| 107b | 2,5-disubstituted furan (B31954) benzothiazole derivative | Saccharomyces cerevisiae | 1.6 µM | [13] |

| 107d | 2,5-disubstituted furan benzothiazole derivative | Saccharomyces cerevisiae | 3.13 µM | [13] |

| 130a | 2,6-disubstituted benzothiazole derivative | Moraxella catarrhalis | 4 | [13] |

| 130b | 2,6-disubstituted benzothiazole derivative | Moraxella catarrhalis | 4 | [13] |

| 130c | 2,6-disubstituted benzothiazole derivative | Moraxella catarrhalis | 4 | [13] |

| 16c | Pyrazolone derivative | Staphylococcus aureus | 0.025 (mM) | [14] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[15]

Materials:

-

Petri plates

-

Mueller-Hinton Agar (MHA)

-

Bacterial/Fungal cultures

-

Sterile cork borer (6-8 mm diameter)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare MHA plates.[16] A standardized inoculum of the test microorganism is uniformly spread over the surface of the MHA plate using a sterile cotton swab to create a lawn of growth.[15]

-

Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plate using a sterile cork borer.[15]

-

Sample Addition: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into the wells. Similarly, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

This compound derivatives have also been investigated for their potential to alleviate inflammation. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory activity.

Quantitative Anti-inflammatory Data

The anti-inflammatory effect is typically measured as the percentage of inhibition of paw edema compared to a control group.

| Compound ID | Derivative Substitution | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| EA | Ellagic Acid (Reference) | Rat | 10 | Significant | [17] |

| EA | Ellagic Acid (Reference) | Rat | 30 | Significant | [17] |

| Indomethacin | (Reference) | Rat | 5 | Significant | [17] |

| Ficus virens extract | (Reference) | Mouse | 200 | Significant | [18] |

| Ficus virens extract | (Reference) | Mouse | 400 | 66.46 | [18] |

| Ibuprofen | (Reference) | Mouse | 40 | Significant | [18] |

| Compound 1 | 1,3,5-triazine derivative | Rat | 200 | 96.31 | [19] |

| Compound 3 | 1,3,5-triazine derivative | Rat | 200 | 99.69 | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay induces an acute, non-immune, and reproducible inflammation.[17]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

This compound derivatives

-

Positive control (e.g., Indomethacin, Diclofenac)

-

Vehicle control

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for a few days. Divide the animals into groups: a control group, a positive control group, and treatment groups for the test compounds.

-

Compound Administration: Administer the this compound derivatives orally or intraperitoneally to the treatment groups. The control group receives the vehicle, and the positive control group receives the standard anti-inflammatory drug, typically 30-60 minutes before carrageenan injection.[17]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17][20]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20]

-

Data Analysis: Calculate the increase in paw volume (edema) for each group at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity

Select this compound derivatives have shown potential as anticonvulsant agents. The maximal electroshock (MES) seizure test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Quantitative Anticonvulsant Data

The anticonvulsant activity is often expressed as the median effective dose (ED50), which is the dose of a drug that produces a therapeutic effect in 50% of the population that takes it.

| Compound ID | Derivative Substitution | Animal Model | ED50 (mg/kg) | Reference |

| Phenobarbital (B1680315) | (Reference) | Mouse | Varies | [21] |

| Valproate | (Reference) | Mouse | Varies | [21] |

| Amiloride | (Diuretic Reference) | Mouse | 30.2 (TID20) | [22] |

| Hydrochlorothiazide | (Diuretic Reference) | Mouse | 68.2 (TID20) | [22] |

| Indapamide | (Diuretic Reference) | Mouse | 3.9 (TID20) | [22] |

*TID20: Dose that increases the seizure threshold by 20%

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This test evaluates the ability of a compound to prevent seizure spread.

Materials:

-

Mice (e.g., Swiss albino)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution

-

Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

-

This compound derivatives

-

Positive control (e.g., Phenytoin, Diazepam)

-

Vehicle control

Procedure:

-

Animal Preparation and Grouping: Acclimatize the mice and divide them into control, positive control, and treatment groups.

-

Compound Administration: Administer the test compounds, positive control, and vehicle to their respective groups, typically via intraperitoneal injection, at a specific time before the electroshock (e.g., 30 or 60 minutes).

-

Electroshock Application: Apply a drop of topical anesthetic to the cornea of each mouse. Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

-

Data Analysis: The number of animals protected in each group is recorded. The ED50 value can be calculated using probit analysis by testing a range of doses.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, supported by a growing body of quantitative data and mechanistic understanding, underscores their potential. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic benefits of this important class of heterocyclic compounds. The detailed experimental protocols and summaries of biological data are intended to facilitate the design and execution of future studies, ultimately accelerating the translation of these promising molecules into clinical candidates.

References

- 1. brieflands.com [brieflands.com]

- 2. CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof - Google Patents [patents.google.com]

- 3. CN113979966B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. protocols.io [protocols.io]

- 9. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]

- 15. hereditybio.in [hereditybio.in]

- 16. asm.org [asm.org]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phytopharmajournal.com [phytopharmajournal.com]

- 19. mdpi.com [mdpi.com]

- 20. inotiv.com [inotiv.com]

- 21. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. advances.umw.edu.pl [advances.umw.edu.pl]

Green Synthesis of 2-Arylbenzothiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern, environmentally benign methods for the synthesis of 2-arylbenzothiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and hazardous reagents. In contrast, the green chemistry approaches detailed herein prioritize the use of safer solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems to minimize environmental impact while maintaining high efficiency.

Mechanochemical Synthesis

Mechanochemical synthesis, a solvent-free method that utilizes mechanical force to induce chemical reactions, has emerged as a highly efficient and sustainable approach for the synthesis of 2-arylbenzothiazoles. This method often proceeds at room temperature, with short reaction times and high yields, and eliminates the need for bulk solvents, thereby reducing waste generation.

Experimental Protocol: Mortar-Pestle Grinding

A straightforward and accessible mechanochemical synthesis can be performed using a simple mortar and pestle.

Procedure:

-

In an agate mortar, combine o-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

-

Grind the mixture vigorously with a pestle at room temperature for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is typically of high purity. If necessary, the product can be washed with a small amount of ethanol (B145695) and dried to afford the pure 2-arylbenzothiazole.

Data Presentation: Mechanochemical Synthesis

| Entry | Aromatic Aldehyde | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | 15 | 95 | [1] |

| 2 | 4-Chlorobenzaldehyde | 10 | 98 | [1] |

| 3 | 4-Methoxybenzaldehyde | 20 | 96 | [1] |

| 4 | 4-Nitrobenzaldehyde | 10 | 97 | [1] |

| 5 | 2-Chlorobenzaldehyde | 15 | 94 | [1] |

Signaling Pathway: Mechanochemical Synthesis

Caption: General workflow for mechanochemical synthesis.

Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient method for heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. The use of ionic liquids as both solvent and catalyst in microwave-assisted synthesis further enhances the green credentials of this approach.

Experimental Protocol: Microwave Synthesis in Ionic Liquid

Procedure:

-

A mixture of o-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) is taken in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) (2 mL), in a beaker.

-

The beaker is placed in a commercial microwave oven and irradiated for 3-5 minutes.[2]

-

After completion of the reaction, as indicated by TLC, the reaction mixture is cooled to room temperature.

-

The product is extracted with diethyl ether.

-

The ether extract is washed with water, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 2-arylbenzothiazole.[2]

-

The ionic liquid can be recycled for subsequent reactions after washing with ether and drying under vacuum.[2]

Data Presentation: Microwave-Assisted Synthesis

| Entry | Aromatic Aldehyde | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | 3 | 94 | [2] |

| 2 | 4-Chlorobenzaldehyde | 3 | 95 | [2] |

| 3 | 4-Methoxybenzaldehyde | 4 | 92 | [2] |

| 4 | 4-Nitrobenzaldehyde | 3 | 96 | [2] |

| 5 | 2-Hydroxybenzaldehyde | 5 | 90 | [2] |

Signaling Pathway: Microwave-Assisted Synthesis

Caption: Workflow of microwave-assisted synthesis.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The formation, growth, and implosive collapse of bubbles in a liquid (acoustic cavitation) create localized hot spots with high temperature and pressure, which accelerates the chemical transformation.

Experimental Protocol: Ultrasound-Assisted Synthesis

Procedure:

-

A mixture of 2-aminothiophenol (B119425) (2 mmol), an aromatic aldehyde (2 mmol), and a catalytic amount of sulfated tungstate (B81510) (10 wt%) is placed in a reaction vessel.[3]

-

The mixture is sonicated at a frequency of 20 kHz and a power of 35W at room temperature.[3]

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by adding ethyl acetate (B1210297) and washing with water.

-

The organic layer is dried over anhydrous Na2SO4 and the solvent is evaporated to give the crude product, which can be further purified if necessary.

Data Presentation: Ultrasound-Assisted Synthesis

| Entry | Aromatic Aldehyde | Time (min) | Yield (%) | Catalyst | Reference |

| 1 | Benzaldehyde | 15 | 98 | Sulfated Tungstate | [3] |

| 2 | 4-Chlorobenzaldehyde | 10 | 97 | Sulfated Tungstate | [3] |

| 3 | 4-Methoxybenzaldehyde | 20 | 95 | Sulfated Tungstate | [3] |

| 4 | 4-Nitrobenzaldehyde | 10 | 96 | Sulfated Tungstate | [3] |

| 5 | Benzaldehyde | 20 | 83 | None | [4] |

Signaling Pathway: Ultrasound-Assisted Synthesis